Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(3-chlorophenyl)methyl]thio]-7-methyl-, ethyl ester is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(3-chlorophenyl)methyl]thio]-7-methyl-, ethyl ester typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable triazole intermediate, followed by its reaction with a pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The preparation method is designed to be simple and suitable for large-scale production, ensuring good solubility and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(3-chlorophenyl)methyl]thio]-7-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(3-chlorophenyl)methyl]thio]-7-methyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(3-chlorophenyl)methyl]thio]-7-methyl-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features but differ in their functional groups and overall properties.
Phenolic Compounds: These compounds share some chemical reactivity but have different biological activities and applications.
Uniqueness
The uniqueness of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[[(3-chlorophenyl)methyl]thio]-7-methyl-, ethyl ester lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its promising biological activities make it a valuable compound for research and industrial use .
Properties
CAS No. |
907971-36-2 |
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Molecular Formula |
C16H15ClN4O2S |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
ethyl 2-[(3-chlorophenyl)methylsulfanyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H15ClN4O2S/c1-3-23-14(22)13-8-18-15-19-16(20-21(15)10(13)2)24-9-11-5-4-6-12(17)7-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
KGGXBQKDTSHIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC(=CC=C3)Cl)N=C1)C |
Origin of Product |
United States |
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